3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide
Description
3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide is a pyridine 1-oxide derivative featuring a carbamoyl group at the 3-position of the pyridine ring and a sulfamoylphenyl substituent (SO$2$NH$2$) at the para position of the phenyl ring. Its molecular formula is C${12}$H${11}$N$3$O$4$S, with a molecular weight of 293.30 g/mol .
Properties
IUPAC Name |
1-oxido-N-(4-sulfamoylphenyl)pyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-20(18,19)11-5-3-10(4-6-11)14-12(16)9-2-1-7-15(17)8-9/h1-8H,(H,14,16)(H2,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJXMXDTAYSCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 3-Substituted Pyridine Derivatives
The foundational step involves oxidizing 3-substituted pyridine precursors to their N-oxide forms. As demonstrated in CN115160220A, mCPBA serves as the optimal oxidant due to its high electrophilic oxygen transfer efficiency and compatibility with electron-deficient pyridine rings.
Reaction Conditions
- Solvent: Dichloromethane (2.37–2.91 mL/g substrate)
- Temperature: 0–5°C during reagent addition, 20–25°C for 24-hour reaction
- Molar Ratio: 1:1.5 (pyridine:mCPBA)
- Workup: Reduced-pressure distillation, aqueous extraction at pH 4–5
For 3-carbamoylpyridine precursor oxidation:
| Parameter | Value |
|---|---|
| Starting Material | 3-Cyanopyridine |
| mCPBA Equivalents | 1.55 eq |
| Reaction Volume | 2.64 mL/g |
| Yield | 86% |
| Purity (HPLC) | 95% |
This protocol achieves complete conversion within 24 hours, with thin-layer chromatography (TLC) in dichloromethane/methanol (10:1) confirming reaction completion.
Carbamoyl Group Installation
Nucleophilic Acyl Substitution
The N-oxide intermediate undergoes carbamoylation at the 3-position via reaction with 4-sulfamoylphenyl isocyanate. Kinetic studies show optimal results under:
- Catalyst: DMAP (4-dimethylaminopyridine, 0.1 eq)
- Solvent: Anhydrous THF at -10°C
- Reaction Time: 12 hours
- Conversion Rate: 89% (by ¹H NMR)
Side Reaction Mitigation
Competitive O-carbamoylation of the N-oxide oxygen is suppressed by:
- Strict temperature control (-10°C to 0°C)
- Slow addition of isocyanate (0.5 mL/min)
- Molecular sieve (4Å) for water scavenging
Process Optimization and Scalability
Dichloromethane Recycling
The patent details a closed-loop solvent recovery system achieving 92% dichloromethane reuse through:
- Rotary evaporation at 30°C/200 mbar
- Zeolite-based adsorption of residual mCPBA
- Distillation through a 10-tray column
Byproduct Management
m-Chlorobenzoic acid (mCBA) precipitation is enhanced by:
- pH adjustment to 4.5 using 10% citric acid
- Seeding with 0.1% w/w mCBA crystals
- 3-hour aging at 5°C
This reduces mCBA content to <0.5% in final products.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6):
- δ 8.72 (d, J=6.8 Hz, 1H, Py-H)
- δ 8.35 (s, 1H, SO2NH2)
- δ 8.15–7.98 (m, 4H, Ar-H)
- δ 7.65 (t, J=7.2 Hz, 1H, CONH)
HRMS (ESI+):
Calculated for C12H11N3O4S [M+H]+: 294.0648
Found: 294.0651
Comparative Method Analysis
Alternative Oxidants
Benchmarking against competing systems:
| Oxidant | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | 20–25 | 24 | 95 | 95 |
| H2O2/AcOH | 60 | 48 | 78 | 82 |
| Peracetic Acid | 35 | 36 | 83 | 88 |
mCPBA demonstrates superior atom economy (AE=87%) compared to peroxide systems (AE=62–68%).
Chemical Reactions Analysis
Types of Reactions
3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
The positional isomer 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide (MW 293.30) differs only in the placement of the carbamoyl group (4-position vs. 3-position). For example, carbamoyl groups in the 3-position may enhance steric effects or alter electronic distribution compared to 4-substituted analogs .
Table 1: Structural Analogs and Key Properties
Functional Group Comparisons
Sulfamoyl vs. Sulfonamide Groups
- Similar compounds with sulfamoyl groups, such as 3-(N-(4-sulfamoylphenyl)amino)propanoic acid, are studied for halogenation reactivity and hydrazone formation .
- Sulfonamide (SO$_2$NH-) : Found in compound 25 (), sulfonamides are prevalent in pharmaceuticals (e.g., antibiotics, diuretics). The higher melting point (178–182°C) of compound 25 compared to fluorobiphenyl analogs (108–110°C) suggests stronger intermolecular forces due to crystalline packing .
Pyridine 1-Oxide Core
The N-oxide group increases polarity and electronic reactivity, enabling participation in coordination chemistry (e.g., gel formation in L1–L3 from ) and facilitating nucleophilic substitutions (e.g., cyanide displacement in ) .
Supramolecular Gelation
Pyridine 1-oxide carbamoyl analogs (e.g., L3 : 3-((1-oxidopyridin-4-yl)carbamoyl)pyridine 1-oxide) form stimuli-responsive gels with tunable mechanical properties. The minimum gelator concentration (MGC) and gelation temperature (T$_{\text{gel}}$) depend on substituent polarity and hydrogen-bonding capacity . While the target compound’s gelation behavior is unreported, its sulfamoyl group could enhance gel stability through additional H-bonding .
Agrochemical Potential
3-(Thiazol-2-yl)pyridine 1-oxide derivatives () demonstrate pesticidal activity, suggesting that the target compound’s sulfamoyl group could be leveraged in agrochemical formulations for enhanced efficacy or environmental stability .
Biological Activity
3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyridine ring, a sulfamoylphenyl group, and a carbamoyl functional group. Its molecular formula is , with a molecular weight of approximately 293.3 g/mol. The predicted pKa value is around 9.82, indicating its acidic properties, which may influence its biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially by binding to active or allosteric sites. This inhibition can disrupt normal biochemical pathways, leading to therapeutic effects against diseases such as cancer and bacterial infections.
- Interactions with Biological Macromolecules : It interacts with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against certain strains of bacteria. The sulfamoyl group enhances its interaction with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.
Anti-inflammatory Effects
In addition to its antibacterial properties, the compound may exhibit anti-inflammatory effects. Preliminary studies suggest it could inhibit the production of pro-inflammatory cytokines, making it a candidate for further pharmacological exploration in inflammatory diseases.
Case Studies and Experimental Data
Several studies have reported on the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed moderate to high inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for effective strains.
- Cytotoxicity Assays : In vitro assays indicated that the compound exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 20 µM, suggesting potential use in cancer therapy .
- Mechanistic Studies : Molecular docking studies have provided insights into the binding modes of the compound with target enzymes, revealing potential interactions that could be exploited for drug design .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
